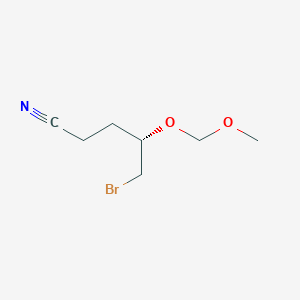![molecular formula C12H18N4S4 B13734389 2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] is a complex organic compound with the molecular formula C12H18N4S4 and a molecular weight of 346.6 g/mol. This compound is characterized by its unique structure, which includes azetidine and thiazole rings connected by disulfide linkages. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] involves multiple steps. One common synthetic route includes the reaction of azetidine derivatives with thiazole compounds in the presence of disulfide linkages. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with an emphasis on optimizing yield and purity.
Analyse Chemischer Reaktionen
2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can break the disulfide linkages, leading to the formation of thiol derivatives.
Substitution: The azetidine and thiazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] involves its interaction with molecular targets through its azetidine and thiazole rings. These interactions can lead to the inhibition of enzymes or the disruption of protein-protein interactions. The disulfide linkages also play a crucial role in its reactivity and ability to form stable complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] can be compared with other compounds that have similar structures or functional groups:
2,2’-Dithiobis(benzothiazole): This compound also contains disulfide linkages and thiazole rings but lacks the azetidine moiety.
4,4’-Dithiobis(3-methyl-1-phenyl-1H-pyrazole): Similar in having disulfide linkages but differs in the presence of pyrazole rings instead of thiazole and azetidine rings.
The uniqueness of 2,2’-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole] lies in its combination of azetidine and thiazole rings connected by disulfide linkages, which imparts specific chemical and biological properties.
Eigenschaften
Molekularformel |
C12H18N4S4 |
|---|---|
Molekulargewicht |
346.6 g/mol |
IUPAC-Name |
2-[3-[[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]disulfanyl]azetidin-1-yl]-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C12H18N4S4/c1-3-17-11(13-1)15-5-9(6-15)19-20-10-7-16(8-10)12-14-2-4-18-12/h9-10H,1-8H2 |
InChI-Schlüssel |
IGDMWMBDLXBZEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N1)N2CC(C2)SSC3CN(C3)C4=NCCS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azaspiro[5.7]tridecane](/img/structure/B13734307.png)


![(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B13734333.png)
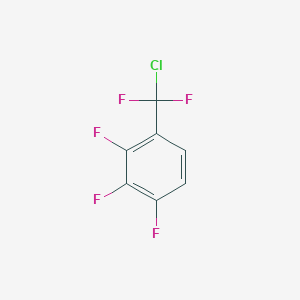
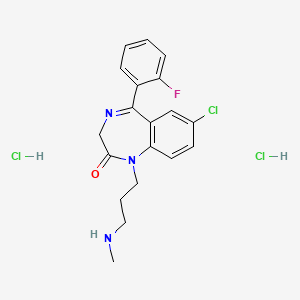
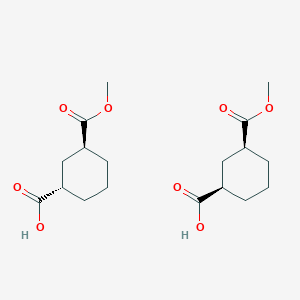
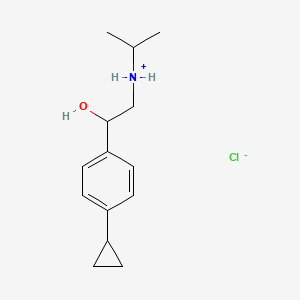
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)
![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)

